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For Researchers, Scientists, and Drug Development Professionals

Introduction
The Swern oxidation is a highly reliable and widely utilized method in organic synthesis for the

conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2]

The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an

electrophile, most commonly oxalyl chloride, at low temperatures.[2][3] A hindered organic

base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is then used to facilitate

the elimination reaction that yields the carbonyl compound.[1]

A key advantage of the Swern oxidation is its exceptionally mild reaction conditions, typically

conducted at -78 °C, which allows for excellent functional group tolerance and minimizes side

reactions like over-oxidation of aldehydes to carboxylic acids.[2][4] This makes it particularly

suitable for complex molecules and sensitive substrates, such as the N-Boc protected amino

alcohol, N-Boc-3-hydroxymethylmorpholine. The resulting product, N-Boc-3-formylmorpholine,

is a valuable chiral building block in medicinal chemistry and drug development.

This document provides a detailed protocol for the Swern oxidation of N-Boc-3-

hydroxymethylmorpholine, along with quantitative data and a visual representation of the

experimental workflow.
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Reaction Scheme & Mechanism
The oxidation of N-Boc-3-hydroxymethylmorpholine to N-Boc-3-formylmorpholine proceeds as

follows:

Reaction: N-Boc-3-hydroxymethylmorpholine + (COCl)₂, DMSO, Et₃N → N-Boc-3-

formylmorpholine + (CH₃)₂S + CO₂ + CO + Et₃N·HCl

The mechanism involves the initial activation of DMSO with oxalyl chloride to form the

electrophilic chloro(dimethyl)sulfonium chloride intermediate.[1][5] The alcohol then attacks this

species to form a key alkoxysulfonium salt. In the final step, the addition of a hindered base

promotes an intramolecular elimination via a five-membered ring transition state to yield the

desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][4]

Quantitative Data Summary
The following table summarizes the typical reagent stoichiometry and reaction parameters for a

standard Swern oxidation. Yields are generally high, though they can vary based on the scale

and purity of the starting material.
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Component
Molar

Equivalents

Typical

Concentration
Purpose Notes

N-Boc-3-

hydroxymethylm

orpholine

1.0
0.1 - 0.5 M in

CH₂Cl₂
Substrate

Must be

anhydrous.

Oxalyl Chloride 1.2 - 1.5 2.0 M in CH₂Cl₂ DMSO Activator

Highly corrosive

and moisture-

sensitive. Added

first.

Dimethyl

Sulfoxide

(DMSO)

2.4 - 3.0 --- Oxidant

Must be

anhydrous.

Added to the

oxalyl chloride

solution.

Triethylamine

(TEA) or DIPEA
5.0 - 7.0 --- Base

Promotes

elimination.

Added last.

Using DIPEA can

reduce

epimerization at

the α-carbon.[6]

Dichloromethane

(CH₂Cl₂)
--- --- Solvent

Must be

anhydrous. The

most common

solvent for this

reaction.[5]
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Parameter Condition Notes

Temperature -78 °C

Maintained using a dry

ice/acetone bath. Crucial to

prevent decomposition of the

active oxidant.[7]

Reaction Time 1 - 2 hours
Total time from initial reagent

addition to quench.

Expected Yield 85 - 95%

Based on analogous

procedures and the general

efficiency of the reaction.[8][9]

Detailed Experimental Protocol
Materials and Equipment:

Round-bottom flask equipped with a magnetic stir bar

Nitrogen or Argon inlet

Addition funnel or syringes

Low-temperature thermometer

Dry ice/acetone bath

N-Boc-3-hydroxymethylmorpholine

Anhydrous dichloromethane (CH₂Cl₂)

Oxalyl chloride

Anhydrous dimethyl sulfoxide (DMSO)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator

Silica gel for column chromatography

Procedure:

Reaction Setup:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar),

add anhydrous dichloromethane (e.g., 100 mL for a 10 mmol scale reaction).

Cool the flask to -78 °C using a dry ice/acetone bath.

Add oxalyl chloride (1.2 equiv) dropwise to the stirred solvent.

Activation of DMSO:

In a separate dry flask, dissolve anhydrous DMSO (2.5 equiv) in a small amount of

anhydrous dichloromethane.

Add the DMSO solution dropwise to the cooled oxalyl chloride solution via syringe or

addition funnel over 10-15 minutes. Vigorous gas evolution (CO₂ and CO) will be

observed.[1]

Stir the resulting white suspension at -78 °C for an additional 15-20 minutes.

Addition of Alcohol:

Dissolve N-Boc-3-hydroxymethylmorpholine (1.0 equiv) in anhydrous dichloromethane.

Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the

internal temperature does not rise above -70 °C.

Stir the mixture at -78 °C for 30 minutes.
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Formation of Aldehyde:

Add triethylamine (5.0 equiv) dropwise to the reaction mixture over 10 minutes. The

mixture will become thick.

After the addition is complete, stir the reaction at -78 °C for another 15 minutes.

Remove the cooling bath and allow the reaction to warm to room temperature over

approximately 45-60 minutes.

Work-up and Purification:

Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and separate the layers.

Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and finally

brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure using a rotary evaporator.

The resulting crude aldehyde is often pure enough for subsequent steps but can be further

purified by flash column chromatography on silica gel if necessary.[5]

Safety Precautions:

The Swern oxidation must be performed in a well-ventilated fume hood due to the evolution

of toxic carbon monoxide gas and the formation of foul-smelling dimethyl sulfide.[1][7]

Oxalyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.

The reaction is highly exothermic during the addition of DMSO and should be controlled by

slow, dropwise addition at -78 °C.

Used glassware can be deodorized by rinsing with a bleach (sodium hypochlorite) solution,

which oxidizes the residual dimethyl sulfide.[1]
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Visualized Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol.

Experimental Workflow for Swern Oxidation
Setup & Cooling

- Assemble flame-dried glassware under N₂.
- Cool anhydrous CH₂Cl₂ to -78 °C.

Activator Addition
- Add oxalyl chloride dropwise.

 1 

DMSO Activation
- Add anhydrous DMSO solution dropwise.

- Stir for 15-20 min. Gas evolves.

 2 

Substrate Addition
- Add N-Boc-3-hydroxymethylmorpholine solution.

- Stir for 30 min at -78 °C.

 3 

Base Addition & Elimination
- Add triethylamine dropwise.

- Stir for 15 min.

 4 

Warm & Quench
- Remove cooling bath, warm to RT.

- Quench with water.

 5 

Work-up
- Separate layers.

- Wash organic phase with NaHCO₃, H₂O, brine.

 6 

Isolation
- Dry with MgSO₄.

- Filter and concentrate.

 7 

Purification (Optional)
- Flash column chromatography.

 8 

Final Product
N-Boc-3-formylmorpholine

 9 
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Caption: A flowchart illustrating the sequential steps of the Swern oxidation protocol.

Logical Relationship of Reagents
The diagram below outlines the role and interaction of each key reagent in the Swern oxidation

process.

Logical Relationship of Reagents

N-Boc-3-hydroxymethylmorpholine
(Alcohol Substrate)

Alkoxysulfonium Salt

Attacks

DMSO
(Oxidant)

Chloro(dimethyl)sulfonium
Chloride

Reacts with

Oxalyl Chloride
(Activator)

Activates

Triethylamine
(Base)

De-protonates to
initiate elimination Reacts with

N-Boc-3-formylmorpholine
(Aldehyde Product)

Eliminates to form
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Caption: The roles and interactions of reagents in the Swern oxidation mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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